molecular formula C9H9NO2 B1351081 6-Methoxyoxindole CAS No. 7699-19-6

6-Methoxyoxindole

Cat. No. B1351081
CAS RN: 7699-19-6
M. Wt: 163.17 g/mol
InChI Key: OXOQGUGIJKUSRP-UHFFFAOYSA-N
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Scientific Research Applications

Anticonvulsant Properties

6-Methoxyoxindole derivatives have been studied for their anticonvulsant effects. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline was tested against audiogenic and electroconvulsive seizures in mice. This compound was found to attenuate both types of behavioral seizures and influenced serotonin levels in the brain, suggesting a serotonergic involvement in seizure control (Buckholtz, 1975).

Inhibition of Biological Pathways

Studies have identified compounds structurally related to 6-Methoxyoxindole with inhibitory activities on biological pathways. For example, 6-Hydroxy-9'-methoxystaurosporinone, a bisindole alkaloid, exhibited hedgehog signal inhibitory activity (Shintani et al., 2010). Similarly, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to 6-Methoxyoxindole, have shown potential in inhibiting tubulin polymerization, a critical process in cell division (Gastpar et al., 1998).

Role in Metabolism and Biological Activities

The metabolism of isomeric methoxyoxindoles has been explored, with studies showing their transformation into phenolic metabolites through processes like O-demethylation and hydroxylation (Beckett & Morton, 1966). Additionally, compounds like 6-methoxy-2-benzoxazolinone, structurally related to 6-Methoxyoxindole, demonstrated antifungal and anti-HIV reverse transcriptase activities, highlighting the diverse biological activities of these compounds (Wang & Ng, 2002).

Neuromodulatory Effects in the Retina

6-Methoxyoxindole derivatives, such as 6-Methoxy-tetrahydro-β-carboline, have been identified in the human retina. These compounds are suggested to act as neuromodulators, indicating their potential role in visual processing (Leino, 1984).

Photoreceptor Metabolism

Studies have shown that methoxyindoles, including 6-Methoxyoxindole derivatives, can activate roddisk shedding in the retina, suggesting a link between these compounds and photoreceptor metabolism (Besharse & Dunis, 1983).

Fluorescence Applications

6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore with properties useful in biomedical analysis. This compound demonstrates strong fluorescence in a wide pH range and has been applied as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis of Bioactive Compounds

6-Methoxyoxindole derivatives have been utilized in the synthesis of bioactive compounds, such as strychnofoline, which has anticancer activity. The synthesis of strychnofoline from 6-methoxytryptamine exemplifies the importance of 6-Methoxyoxindole derivatives in pharmaceutical chemistry (Yu et al., 2018).

Material Hardening

In the field of material science, studies have shown that the hardness of organic solids, such as pharmaceuticals, can be engineered through the addition of 6-methoxy tautomers, a concept known as solid-solution strengthening (Mishra et al., 2015).

Pharmacological Activities

Scopoletin, a compound structurally related to 6-Methoxyoxindole, has been the subject of various pharmacological studies, showing potential in areas such as antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities (Antika et al., 2022).

Inhibition of Inflammatory Cytokines

Scopoletin has also been studied for its ability to inhibit the production of inflammatory cytokines, indicating its potential in regulating inflammatory reactions mediated by mast cells (Moon et al., 2007).

Antimicrobial Properties

Indolequinones, such as 6-methoxyindole-4,7-quinone, derived from marine organisms like the muricid gastropod Drupella fragum, have demonstrated moderate antimicrobial activities, further underscoring the diverse biological applications of 6-Methoxyoxindole and its derivatives (Fukuyama et al., 1998).

properties

IUPAC Name

6-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQGUGIJKUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383153
Record name 6-METHOXYOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyoxindole

CAS RN

7699-19-6
Record name 6-METHOXYOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyoxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a manner similar to the method described in example 167a, 1-chloro-4-methoxy-2-nitro-benzene (19 g, 0.1 mol) was reacted with dimethyl malonate (16 g, 0.2 mol), NaH and iron power to give 6-methoxy-1,3-dihydro-indol-2-one (3 g, 18%).
Quantity
19 g
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16 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Kitajima, A Urano, N Kogure… - Chemical and …, 2003 - jstage.jst.go.jp
… (sh) nm suggested the presence of a 6methoxyoxindole nucleus. The 1H-NMR spectrum … The UV and NMR spectra revealed the existence of a 6-methoxyoxindole nucleus. The 1H-…
Number of citations: 41 www.jstage.jst.go.jp
AH Beckett, DM Morton - Journal of Pharmacy and …, 1966 - academic.oup.com
Isomeric methoxyoxindoles are metabolised by rats, guinea-pigs and rabbits to phenolic metabolites by O-demethylation and hydroxylation. This has been shown by comparison of the …
Number of citations: 3 academic.oup.com
M Mori, Y Ban - Tetrahedron Letters, 1976 - Elsevier
… Therefore, the preparation of 6-methoxyoxindole derivatives, which was necessary for the synthesis of the natural alkaloids, was attempted compound (16) was warmed-17 in 60.8% …
Number of citations: 30 www.sciencedirect.com
RJS Beer, HF Davenport, A Robertson - Journal of the Chemical …, 1953 - pubs.rsc.org
… R = OMe) had properties similar to those of (IX; R = H), and on hydrolytic decomposition with warm acid gave 5-hydroxy-6-methoxyoxindole (X; R = OMe). Although N-alkyl and N-aryl …
Number of citations: 20 pubs.rsc.org
RF Moore, SGP Plant - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… In an attempt to do this, cyclohexanespiro-6-methoxyoxindole was synthesised from the p-methoxyphenylhydrazide of cyclohexanecarboxylic acid, and the nitro-compound reduced to …
Number of citations: 8 pubs.rsc.org
Y Yamada, M Kitajima, N Kogure, H Takayama - Tetrahedron, 2008 - Elsevier
… UV spectra [293.0 (sh), 249.0 (sh), 218.5] also supported the presence of a 6-methoxyoxindole chromophore. HMBC crosspeaks of the methoxy proton signal at δ 3.81 (11-OMe) to the …
Number of citations: 39 www.sciencedirect.com
L Wang, JF Wang, X Mao, L Jiao, XJ Wang - Fitoterapia, 2017 - Elsevier
… UV spectra (250, 208) also supported the presence of a 6-methoxyoxindole chromophore. The HMBC cross peaks of the methoxy proton signal at δ H 3.82 (11-OMe) to the aromatic …
Number of citations: 15 www.sciencedirect.com
OL MCCURDY - 1956 - search.proquest.com
… -3-acety1-6-methoxyoxindole (XLIV) and ^-carboxyl-N-(p-bromo-ethyl)-l-isoquinolone was attempted in refluxing dioxane, A nearly quantitative yield of 3-acetyl-6-methoxyoxindole (XL) …
Number of citations: 0 search.proquest.com
FY Miyake, K Yakushijin, DA Horne - Organic Letters, 2004 - ACS Publications
… Separate copper-catalyzed methoxylation 7 of arylbromides 15 and 16 gave 6-methoxyoxindole derivatives 17 and 18, respectively, in good yields. Both carbamates 16 and 18 …
Number of citations: 111 pubs.acs.org
VG Granik, SY Ryabova, TV Golovko - SELECTED METHODS FOR …, 2002 - academia.edu
… For the purpose, 6-methoxyoxindole turned out to be a convenient and promising starting material for synthesis of active and selective inhibitors of acetylcholinesterase. The most active …
Number of citations: 0 www.academia.edu

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